molecular formula C4H6O3 B13122237 1,3-Dioxolane-2-carbaldehyde

1,3-Dioxolane-2-carbaldehyde

Cat. No.: B13122237
M. Wt: 102.09 g/mol
InChI Key: SNVJQDDXKRVRCO-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2-carbaldehyde: is an organic compound with the molecular formula C4H6O3 . It is a member of the dioxolane family, which are cyclic acetals derived from aldehydes and ketones. This compound is characterized by a five-membered ring containing two oxygen atoms and an aldehyde group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxolane-2-carbaldehyde can be synthesized through the reaction of 1,2-ethanediol with formaldehyde in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal intermediate, which is then oxidized to form the aldehyde group .

Industrial Production Methods: Industrial production of this compound often involves the use of acidic catalysts such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxolane-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Dioxolane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dioxolane-2-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The compound can also participate in cyclization reactions to form cyclic structures .

Comparison with Similar Compounds

Comparison: 1,3-Dioxolane-2-carbaldehyde is unique due to its specific ring structure and the presence of an aldehyde group, which makes it highly reactive in various chemical reactions. Compared to similar compounds, it offers distinct reactivity patterns and is used in specialized applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1,3-dioxolane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-4-6-1-2-7-4/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVJQDDXKRVRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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